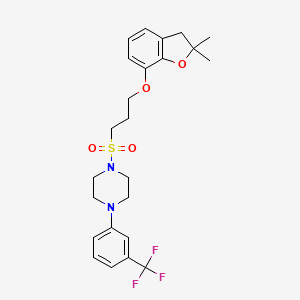

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine

Description

This compound features a piperazine core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a sulfonyl-linked 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl chain. Key structural elements include:

- 3-(Trifluoromethyl)phenyl group: A meta-substituted aromatic ring with a strong electron-withdrawing trifluoromethyl (-CF₃) group, influencing lipophilicity and binding interactions.

Properties

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29F3N2O4S/c1-23(2)17-18-6-3-9-21(22(18)33-23)32-14-5-15-34(30,31)29-12-10-28(11-13-29)20-8-4-7-19(16-20)24(25,26)27/h3-4,6-9,16H,5,10-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCMTYFYYWMSRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the sulfonyl group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base.

Coupling with piperazine: The final step involves the nucleophilic substitution reaction between the sulfonylated benzofuran and a piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be exploited for the development of new therapeutic agents.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Trifluoromethylphenyl-Substituted Piperazines

The position of the -CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties:

Key Findings :

- Meta-substitution (as in the target compound) is associated with optimal steric and electronic profiles for receptor engagement in related piperazine derivatives .

- Para-substituted analogs (e.g., 1-(4-(trifluoromethyl)phenyl)piperazine) are often used as intermediates but may exhibit reduced binding affinity due to altered spatial orientation .

Sulfonyl-Linked Piperazine Derivatives

The sulfonyl group in the target compound differentiates it from other piperazine-based structures:

Key Findings :

- Pyrrolidinylsulfonyl derivatives (e.g., Compound in ) exhibit higher metabolic stability due to steric shielding of the sulfonamide bond.

Piperazines with Bicyclic Moieties

The 2,2-dimethyl-2,3-dihydrobenzofuran group is a distinguishing feature:

Key Findings :

Biological Activity

The compound 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be broken down into several key components:

- Piperazine Ring : Known for its role in various pharmacological applications.

- Trifluoromethyl Phenyl Group : Often associated with enhanced biological activity due to its electron-withdrawing properties.

- Dimethyl Dihydrobenzofuran : A moiety that may contribute to the compound's interaction with biological targets.

The biological activity of the compound primarily stems from its ability to interact with various receptors and enzymes. Its structure suggests potential activity as a:

- Serotonergic Agent : The piperazine structure is commonly linked to serotonergic activity, which can influence mood and anxiety levels .

- COX Inhibitor : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. In particular, analogs have demonstrated selective COX-2 inhibition with significant analgesic and anti-inflammatory properties .

Pharmacological Effects

- Anti-inflammatory Activity : Compounds structurally related to this molecule have shown promising results in reducing inflammation. For instance, certain derivatives exhibited up to 68% inhibition of edema compared to standard drugs like sodium diclofenac .

- Analgesic Properties : The compound may provide pain relief through its action on COX enzymes, with some studies indicating analgesic efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Serotonin Release Modulation : The presence of the trifluoromethyl phenyl group suggests that this compound may influence serotonin pathways, potentially leading to mood modulation effects similar to those observed with other serotonergic agents .

Study 1: COX Inhibition

In a study evaluating the anti-inflammatory potential of various benzofuran derivatives, compounds similar to the target molecule were screened for their ability to inhibit COX-1 and COX-2. The most effective compounds showed IC50 values indicating strong selectivity towards COX-2, which is often implicated in inflammatory diseases .

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Activity (%) |

|---|---|---|---|

| Compound A | 20 | 90 | 51 |

| Compound B | 15 | 85 | 47 |

| Target Compound | TBD | TBD | TBD |

Study 2: Serotonergic Activity

A pharmacological evaluation indicated that compounds containing piperazine structures could enhance serotonin release in vitro. This suggests that the target compound might possess similar serotonergic properties, contributing to potential anxiolytic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.